REACTION_SMILES
|
[C:35]([BH3-:36])#[N:37].[CH2:61]1[CH2:62][CH2:63][CH2:64][CH2:65][CH2:66]1.[CH3:1][CH:2]1[CH:3]2[CH2:4][CH2:5][CH:6]([CH2:7][C:8]1=[O:9])[N:10]2[c:11]1[cH:12][cH:13][c:14]([C:21]#[N:22])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]12.[CH3:57][CH2:58][OH:59].[CH3:67][N:68]([CH3:69])[CH:70]=[O:71].[Na+:38].[OH2:60].[S:39]1(=[O:44])(=[O:45])[CH2:40][CH2:41][CH2:42][CH2:43]1.[c:23]1([CH3:24])[cH:25][cH:26][c:27]([S:28]([NH:29][NH2:30])(=[O:31])=[O:32])[cH:33][cH:34]1.[c:46]1([CH3:47])[cH:48][cH:49][c:50]([S:51]([OH:52])(=[O:53])=[O:54])[cH:55][cH:56]1>>[CH3:1][CH:2]1[CH:3]2[CH2:4][CH2:5][CH:6]([CH2:7][CH2:8]1)[N:10]2[c:11]1[cH:12][cH:13][c:14]([C:21]#[N:22])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]12
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCCCC1
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Name
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CC1C(=O)CC2CCC1N2c1ccc(C#N)c2ccccc12
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC1C(=O)CC2CCC1N2c1ccc(C#N)c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S1(=O)CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)NN)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
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product
|
Smiles
|
CC1CCC2CCC1N2c1ccc(C#N)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |